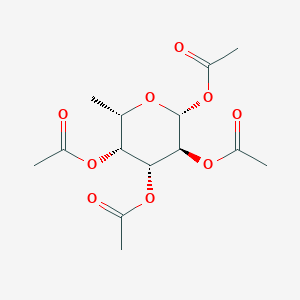

1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose

Description

Contextual Significance within Carbohydrate Chemistry Research

Per-O-acetylated sugars, such as the tetra-O-acetyl-L-fucopyranose isomers, are foundational to modern glycoscience. The acetyl protecting groups enhance the solubility of the sugar in organic solvents, facilitating a wide range of chemical manipulations. chemimpex.com They also play a crucial role in directing the stereochemical outcome of glycosylation reactions, a cornerstone of oligosaccharide synthesis.

The anomeric configuration—whether alpha or beta—at the C1 position profoundly influences the three-dimensional structure of the resulting glycosidic bond and, consequently, the biological function of the final oligosaccharide. While the alpha-fucosyl linkage is prevalent in many biologically significant glycans, the beta-fucosyl linkage, although less common, is also a subject of interest. The synthesis and study of well-defined oligosaccharides containing L-fucose are essential for unraveling its diverse roles.

Strategic Importance as an L-Fucose Derivative

L-fucose is a deoxyhexose that is a fundamental component of numerous N- and O-linked glycans, as well as glycolipids. These fucosylated structures are involved in a vast array of biological recognition events, including cell adhesion, inflammation, and host-pathogen interactions. The ability to synthesize specific fucosylated oligosaccharides is therefore of paramount importance for the development of novel therapeutics, diagnostic tools, and for advancing our fundamental understanding of glycobiology.

1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose, as a protected form of L-fucose, represents a potential precursor for the introduction of beta-L-fucosyl linkages into synthetic glycans. However, the available scientific literature suggests that the synthesis of the pure beta anomer is challenging, often resulting in mixtures with the more thermodynamically stable alpha anomer. This synthetic difficulty has limited its widespread application and detailed study compared to its alpha counterpart.

Detailed research findings specifically focusing on the synthesis, characterization, and application of pure this compound are sparse. Most of the available data pertains to the alpha anomer. For instance, the synthesis of fucosylated chondroitin (B13769445) sulfate (B86663) tetrasaccharides has been reported to sometimes yield a mixture of α/β-isomers during the fucosylation step, highlighting the challenge in controlling the anomeric selectivity. nih.gov

Due to the limited specific data available for the beta anomer, a comprehensive data table for this compound cannot be compiled with the same level of detail as for its alpha counterpart. The table below presents the available information for the more extensively studied alpha anomer for comparative context.

| Property | Value (for alpha-anomer) |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.3 g/mol |

| Appearance | White to off-white powder |

| Optical Rotation | [α]D²⁰ = -118 ± 6 ° (c=1 in CHCl₃) |

| Purity | ≥ 98% (GC) |

| CAS Number | 64913-16-2 |

Table 1: Physicochemical Properties of 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose chemimpex.com

Properties

IUPAC Name |

[(2S,3R,4R,5S,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-BUPNJJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetra O Acetyl Beta L Fucopyranose

Chemoenzymatic Synthetic Routes

Chemoenzymatic strategies combine the efficiency of enzymatic catalysis with the versatility of chemical synthesis to produce complex carbohydrates. While direct enzymatic acetylation of L-fucose to yield the specific beta-tetraacetate is not a standard reported method, enzymes play a critical role in the synthesis of precursors and in transformations involving acetylated fucosides.

α-L-fucosidases, which naturally hydrolyze fucose linkages, can be used in reverse (transglycosylation) to form fucosidic bonds. nih.gov These enzymatic reactions often employ activated fucosyl donors, such as p-nitrophenyl-α-L-fucopyranoside (pNPαFuc), which are themselves synthesized from acetylated fucose precursors. nih.gov Recently, protein engineering has been applied to α-L-fucosidases to improve their regioselectivity and transglycosylation activity for synthesizing specific fucosylated oligosaccharides. researchgate.net For instance, a mutant α-L-fucosidase from Bacteroides fragilis was developed to efficiently synthesize Fuc-α-1,3/1,6-GlcNAc, demonstrating the potential for enzymatic control in fucose chemistry. nih.govresearchgate.net

Furthermore, the fundamental precursor, L-fucose, can be synthesized enzymatically. A three-step protocol involving L-fucolose-1-phosphate aldolase, an acid dephosphorylase, and L-fucose isomerase can produce L-fucose and its analogs. google.com This enzymatic route provides the starting material for subsequent chemical acetylation steps. The use of peracetylated fucose analogs in metabolic glycoengineering also highlights the interplay between chemical modifications and biological systems, where cellular esterases are thought to cleave the acetyl groups intracellularly. mdpi.comnih.gov

Chemical Synthesis from Precursors

The most common route to 1,2,3,4-Tetra-O-acetyl-L-fucopyranose begins with the parent monosaccharide, L-fucose. This process involves a global acetylation (peracetylation) reaction. A standard method involves treating L-fucose with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270), or a catalyst like indium(III) triflate. mdpi.comnih.gov This reaction typically yields a mixture of the α and β anomers of the fully acetylated fucose. nih.govnih.gov

| Step | Reagents and Conditions | Product | Yield | Reference |

| Peracetylation | L-Fucose, Acetic Anhydride (Ac₂O), Indium(III) triflate | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (anomeric mixture) | Quantitative | nih.gov |

| Bromination | Tetraacetate, Hydrobromic acid in Acetic Acid | Fucosyl bromide | Not specified (used in situ) | nih.gov |

| Fucal Synthesis | L-Fucose -> Peracetate -> Fucosyl Bromide -> Fucal | Diacetyl-L-fucal | 78% (over 3 steps) | nih.gov |

This table summarizes common multi-step synthetic sequences starting from L-fucose.

Achieving selective acetylation at the anomeric position is key to controlling the synthesis. During global acetylation of L-fucose, the formation of the β-anomer is one of the possible outcomes, often in a mixture with the more thermodynamically stable α-anomer. The ratio of these isomers can be influenced by the reaction conditions.

A more controlled strategy involves the generation of an intermediate that can be stereoselectively converted to the desired anomeric acetate (B1210297). The Koenigs-Knorr reaction, a foundational method in carbohydrate chemistry, utilizes an acetylated glycosyl halide (like acetobromofucose) as a precursor. nih.gov While this method is classically used to form glycosidic bonds with alcohols, the principles of activating the anomeric center are central.

A modern and innovative approach allows for the direct and selective acetylation of the anomeric hydroxyl group of unprotected sugars in water. This method uses dimethyl carbonate (DMC) as an activating agent in the presence of thioacetic acid and a base. nih.gov This process is remarkable for its use of an aqueous solvent and relies on the greater acidity of the anomeric hydroxyl group compared to the other hydroxyls on the sugar ring. nih.gov For sugars with a participating hydroxyl group at the C2 position, this reaction can be highly stereoselective, yielding 1,2-trans products. nih.gov

Stereochemical Control in Synthesis

Controlling the stereochemistry at the anomeric carbon (C1) is a significant challenge in carbohydrate synthesis. tohoku.ac.jp The synthesis of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose requires specific conditions to favor the formation of the β-isomer over the α-isomer. The anomeric configuration of fucosyl donors has been shown to be crucial for the stereoselectivity of subsequent glycosylation reactions. researchgate.netlookchem.com Using a β-anomeric donor can lead to a mixture of α/β-glycosylated products, whereas an α-anomeric donor can yield products with high α-selectivity. researchgate.net

The formation of an oxacarbenium ion intermediate during glycosylation reactions is often responsible for scrambling the stereochemistry at the anomeric center. nih.gov The stability of the final product can be influenced by the anomeric effect, which generally favors an axial orientation for an electronegative substituent at the anomeric position. In many pyranose systems, this translates to a preference for the α-anomer.

The synthesis of a pure anomer often requires either carefully controlled kinetic conditions that favor one isomer or purification of the anomeric mixture by chromatography. The potential for isomerization of the desired product under certain conditions (e.g., acidic or basic) must also be considered during synthesis and purification. For instance, the conversion of a tetraacetate to an anomeric bromide and subsequent reactions must be carefully managed to avoid anomerization. nih.gov

Regioselective reactions, which involve manipulating a functional group at a specific position on the sugar ring, are fundamental to carbohydrate synthesis. While the target compound is fully acetylated, its preparation and subsequent use often depend on regioselective protection and deprotection strategies.

A key transformation is the selective deacetylation of the anomeric position of a peracetylated sugar. This reaction exposes a single hydroxyl group (hemiacetal), which is a crucial precursor for creating activated glycosyl donors like trichloroacetimidates. researchgate.net Several methods exist to achieve this selective anomeric deacetylation.

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

| Ammonium (B1175870) Acetate | DMF or THF/Methanol (B129727) | Peracetylated pyranosides | researchgate.net |

| Hydrazine Acetate | DMF | Peracetylated pyranosides | nih.govresearchgate.net |

| (i-Pr)₃Sn(OEt) | Not specified | Peracetylated carbohydrates | ccsenet.orgccsenet.orgresearchgate.net |

| Dibutyltin (B87310) oxide (Bu₂SnO) | Methanol, 50°C | Peracetylated sugars | google.com |

| Imidazole | Methanol | Fully acetylated carbohydrates | semanticscholar.org |

This table presents various reagents used for the regioselective deacetylation of the anomeric acetyl group from fully acylated carbohydrates.

Conversely, regioselective acetylation allows for the protection of specific hydroxyl groups. For example, using dibutyltin oxide (Bu₂SnO), a benzyl (B1604629) group can be selectively introduced at the 3-OH position of a fucose derivative, allowing for differential protection of the hydroxyl groups before further acetylation steps. mdpi.com Such protocols that allow for the precise placement and removal of protecting groups are essential for the rational synthesis of complex carbohydrate structures starting from intermediates like this compound.

Chemical Reactivity and Derivatization Pathways of 1,2,3,4 Tetra O Acetyl Beta L Fucopyranose

Glycosylation Reactions as a Glycosyl Donor

As a glycosyl donor, 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose is activated at the anomeric center to form a glycosidic linkage with a glycosyl acceptor. The stereochemical outcome of these reactions is a subject of intensive study, governed by factors such as the nature of the protecting groups, the promoter, and the solvent system.

Stereoselective Alpha-Glycosylation Studies

The synthesis of α-fucosides is a significant challenge in carbohydrate chemistry, as the β-anomer is often thermodynamically favored. However, α-L-fucosidic linkages are prevalent in biologically important glycans. The acetyl groups in this compound, particularly at the C-2 position, can participate in the reaction mechanism, influencing the stereoselectivity. This neighboring group participation typically favors the formation of 1,2-trans-glycosides, which in the case of L-fucose (a galactose analogue), would be the β-glycoside.

To achieve α-selectivity, reaction conditions must be carefully controlled to proceed through a mechanism that avoids or overcomes this participation, often favoring an SN1-like pathway with an oxocarbenium ion intermediate. The choice of Lewis acid promoter is critical in this regard. Studies on the fucosylation of linear alcohols have shown that achieving complete α-selectivity is challenging, with anomeric mixtures being a common outcome. uu.nl The stereoselectivity is influenced by the type of activating group, the protecting groups on the donor, the dielectric constant of the solvent, and the catalyst used. uu.nl

Remote Participation Effects in Glycosidic Bond Formation

Beyond the well-established neighboring group participation by the C-2 acetyl group, the participation of more distant acyl groups (at C-3, C-4, and C-6) can also influence the stereochemical outcome of glycosylation reactions. This phenomenon, known as remote participation, is a more debated and less predictable effect. rsc.orgbeilstein-journals.orgbeilstein-journals.org

In some glycosylation reactions, remote participation of an acetyl group at C-4 or C-6 can lead to the formation of a transient cyclic acyloxonium ion, which can shield one face of the molecule and direct the incoming nucleophile to the opposite face, thereby influencing the α/β ratio of the product. beilstein-journals.org While this has been observed to promote 1,2-cis glycosylation in some systems, its effectiveness in achieving complete stereoselectivity is generally considered to be less than that of neighboring group participation. rsc.orgbeilstein-journals.org The precise impact of remote acetyl group participation in glycosylations involving this compound is an area of ongoing research to establish its general applicability and predictability.

Coupling with Diverse Glycosyl Acceptors

The utility of this compound as a glycosyl donor is demonstrated by its coupling with a variety of glycosyl acceptors, including simple alcohols and complex carbohydrate structures. The reactivity of the acceptor alcohol significantly impacts both the yield and the stereoselectivity of the glycosylation.

For instance, the fucosylation of linear alcohols often results in anomeric mixtures, with the ratio of α to β products being sensitive to reaction conditions. uu.nl In the synthesis of more complex oligosaccharides, such as fucosylated chondroitin (B13769445) sulfate (B86663), fucosyl donors are coupled with selectively protected monosaccharide or disaccharide acceptors. The reactivity of the hydroxyl group on the acceptor (e.g., primary vs. secondary) can influence the stereoselectivity of the fucosylation. nih.gov

| Donor | Acceptor | Promoter | Solvent | Product | Yield (%) | α:β Ratio | Reference |

| 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide | Methyl 2,4-di-O-benzyl-α-L-fucopyranoside | Et4NBr, Hg(CN)2 | CH3CN | Methyl 3-O-(2,3,4-tri-O-acetyl-L-fucopyranosyl)-2,4-di-O-benzyl-α-L-fucopyranoside | - | 2:3 | elsevierpure.com |

Nucleophilic Displacement and Substitution Reactions

Beyond its role as a glycosyl donor, this compound is a versatile starting material for the synthesis of various fucopyranose derivatives through nucleophilic displacement and substitution reactions at the anomeric carbon. These reactions allow for the introduction of a wide range of functional groups, leading to important synthetic intermediates.

Synthesis of Thioglycoside Derivatives

Thioglycosides are valuable intermediates in glycochemistry, serving as stable yet activatable glycosyl donors for oligosaccharide synthesis. The synthesis of L-fucopyranosyl thioglycosides can be achieved from this compound. A common method involves the reaction of the per-O-acetylated sugar with a thiol in the presence of a Lewis acid promoter, such as boron trifluoride etherate (BF₃·OEt₂).

| Starting Material | Thiol | Promoter | Product | Yield (%) | Reference |

| L-fucose | p-Thiocresol | H₂SO₄, Ac₂O then BF₃·OEt₂ | p-Tolyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside | - | nih.gov |

Preparation of Azido-Functionalized Analogs

Azido-functionalized sugars are important precursors for the synthesis of amino sugars and for use in bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). The synthesis of azido-fucopyranose derivatives can be accomplished from this compound. One common approach involves the conversion of the acetylated fucose into a fucopyranosyl bromide, followed by nucleophilic displacement with an azide (B81097) source, such as sodium azide. Another method is the Lewis acid-promoted reaction of the tetra-O-acetyl-L-fucose with trimethylsilyl (B98337) azide (TMSN₃). researchgate.net These reactions typically proceed with inversion of configuration at the anomeric center (SN2 mechanism), meaning that starting from a β-acetate (or an α-bromide derived from it) can lead to a β-azide.

| Starting Material | Reagents | Product | Reference |

| 1,2,3,4-Tetra-O-acetyl-L-fucose | TMSN₃, Lewis Acid | 2,3,4-Tri-O-acetyl-β-L-fucopyranosyl azide | researchgate.net |

| 2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide | NaN₃ | 2,3,4-Tri-O-acetyl-β-L-fucopyranosyl azide | researchgate.net |

Exploration of Other Functional Group Transformations

The acetylated nature of this compound allows for a variety of functional group interconversions, primarily by first targeting the anomeric acetate (B1210297). The selective removal or conversion of the C1-acetate opens the door to creating valuable glycosyl donors.

A common and critical transformation is the conversion of the 1-O-acetyl group to a glycosyl halide, such as a glycosyl bromide. This is typically achieved by treating the peracetylated sugar with hydrogen bromide (HBr) in acetic acid. ccsenet.org The resulting acetobromofucose (B1139881) is a highly reactive species, primed for use in glycosylation reactions to form new glycosidic bonds.

Further derivatization can be achieved from the selectively deacetylated compound. For instance, after selective deprotection of the anomeric hydroxyl group, reaction with reagents like phosphorus oxychloride (POCl₃) can yield phosphorylated intermediates. ccsenet.org These can be further modified, for example, by reaction with ethanolamine (B43304) to create novel oxazaphosphorine derivatives, demonstrating the utility of the fucopyranose scaffold in synthesizing complex heterocyclic systems. ccsenet.org

Another significant transformation involves the introduction of a trifluoromethanesulfonyl (TfO) group, creating a "super" leaving group at the anomeric position or other hydroxyl groups. After selective deacetylation, treatment with triflic anhydride (B1165640) (Tf₂O) and a base like pyridine (B92270) can install the triflate group. nih.gov This transformation produces a highly reactive glycosyl triflate, which is an excellent precursor for the synthesis of various glycosides, including those containing fluorine, which are valuable in medicinal chemistry and as probes for biochemical mechanisms. nih.govtaylorfrancis.com

Table 1: Summary of Functional Group Transformations

| Starting Material | Reagents | Product Type | Significance |

|---|---|---|---|

| This compound | HBr in Acetic Acid | Glycosyl Bromide | Reactive glycosyl donor for synthesis. ccsenet.org |

| 1-hydroxy-2,3,4-tri-O-acetyl-L-fucopyranose | 1. POCl₃, Pyridine 2. Ethanolamine | Oxazaphosphorine derivative | Access to complex heterocyclic structures. ccsenet.org |

| 1-hydroxy-2,3,4-tri-O-acetyl-L-fucopyranose | Triflic Anhydride (Tf₂O), Pyridine | Glycosyl Triflate | Highly reactive glycosylating agent. nih.gov |

Modifications of the Acetyl Protecting Groups

The acetyl groups on the fucopyranose ring serve as temporary protecting groups. Their selective removal or migration is fundamental to the regioselective synthesis of more complex fucosylated structures.

The anomeric acetyl group at the C1 position is electronically distinct from the other ester groups, making it more susceptible to selective removal. This regioselective 1-O-deacetylation is a cornerstone reaction in oligosaccharide synthesis, as it unmasks a single hydroxyl group for subsequent glycosylation. researchgate.net

A variety of methods have been developed to achieve this transformation under mild conditions, avoiding the removal of the other protecting acetyl groups. These methods often employ specific catalysts or reagents that favor reaction at the anomeric center. researchgate.neteurekaselect.com For example, using zinc acetate dihydrate in methanol (B129727) provides an efficient and cost-effective method for anomeric deacetylation. researchgate.net Other successful reagents include ammonium (B1175870) acetate in DMF, which also offers a facile route to the 1-hydroxy derivative. eurekaselect.com More specialized organometallic reagents, such as triisopropyltin ethoxide ((i-Pr)₃SnOEt), have also been described for this purpose, highlighting the range of available synthetic tools. ccsenet.orgccsenet.org

Table 2: Reagents for Selective Anomeric Deacetylation

| Reagent/Catalyst | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Hydrazine hydrate | Acetonitrile | Predominantly yields the C1-deacetylated product. | researchgate.net |

| Ammonium acetate | DMF or THF/Methanol | Facile and efficient method. | eurekaselect.com |

| Zinc acetate dihydrate | Methanol | Low cost, readily handled acidic catalyst. | researchgate.net |

| (i-Pr)₃SnOEt | - | High regioselectivity for the anomeric position. | ccsenet.orgccsenet.org |

| Ammonia | - | A basic reagent used for selective deprotection. | researchgate.net |

| Piperidine | Tetrahydrofuran | Effective for anomeric deacetylation on disaccharides. | researchgate.net |

Transacetylation involves the transfer of an acetyl group from a donor molecule to a carbohydrate acceptor, or the migration of an acetyl group from one position to another on the same sugar ring. Such reactions can be catalyzed by enzymes, offering high regio- and stereospecificity.

Studies using enzymes like acetylxylan esterase have demonstrated the ability to catalyze acetyl group transfer to various carbohydrates in organic solvents. nih.gov These enzymes can use simple acetate donors like vinyl acetate to acetylate free hydroxyl groups on sugars. nih.govtandfonline.com While these studies often focus on enzymatic acetylation, the reverse reaction—enzymatic deacetylation—can also be controlled. The principle of enzymatic transacetylation suggests that under specific conditions, intramolecular acetyl migration on a poly-acetylated sugar like tetraacetyl fucopyranose could be induced, although this specific rearrangement is not extensively detailed in the literature. Such migrations are often undesired side-reactions during chemical manipulations but can be exploited in enzymatic synthesis to obtain specific substitution patterns that are difficult to achieve through classical chemistry.

Investigations into Ring Modifications and Glycal Formation

Beyond functionalizing the existing pyranose structure, the ring itself can be chemically modified. A key transformation in this category is the formation of a glycal—a cyclic enol ether derivative with a double bond between C1 and C2 of the sugar ring. rroij.com

Glycals are powerful synthetic intermediates, serving as precursors for a wide array of other sugar derivatives, including 2-deoxy sugars and C-glycosides. The most common route to a fucose-derived glycal, known as fucal, starts with the peracetylated sugar. The this compound is first converted to the more reactive 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide. This glycosyl bromide is then subjected to reductive elimination. The classic method for this step involves treatment with zinc dust in a solvent mixture, often containing acetic acid, which reduces the C1-bromide and the C2-acetate to form the C1-C2 double bond. rroij.com The resulting 3,4-di-O-acetyl-L-fucal is a versatile building block for further synthetic elaborations.

Table 3: Pathway to L-Fucal Formation

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | HBr in Acetic Acid | 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide |

| 2 | 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide | Zinc (Zn) dust, Acetic Acid/Water | 3,4-di-O-acetyl-L-fucal |

Advanced Spectroscopic and Structural Characterization of 1,2,3,4 Tetra O Acetyl Beta L Fucopyranose and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of carbohydrate derivatives. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the stereochemistry and conformation of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose can be fully established.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound in a solvent like CDCl₃ provides a wealth of structural information. The spectrum can be divided into distinct regions corresponding to the pyranose ring protons, the C-6 methyl protons, and the methyl protons of the four acetate (B1210297) groups.

The anomeric proton (H-1) is of particular diagnostic importance. In the β-anomer, H-1 is in an axial position, leading to a characteristic large axial-axial coupling constant (J₁,₂) with H-2, typically in the range of 7-8 Hz. mdpi.com This signal appears as a doublet at the most downfield position of the ring protons due to the deshielding effect of two neighboring oxygen atoms. The signals for H-2, H-3, and H-4 are typically found in the range of δ 5.0-5.5 ppm, shifted downfield from their positions in unprotected fucose due to the electron-withdrawing effect of the acetyl groups. researchgate.net The H-5 proton, a quartet, is coupled to H-4 and the H-6 methyl protons. The C-6 methyl group protons (H-6) appear as a doublet further upfield, typically around δ 1.2 ppm. rsc.org

The four acetyl groups give rise to four distinct singlet signals in the δ 2.0-2.2 ppm region, each integrating to three protons. rsc.org The precise chemical shifts of these acetate signals can provide information about their local chemical environment.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ Note: These are estimated values based on structurally similar compounds like acetylated galactopyranose and rhamnopyranose. mdpi.comresearchgate.netrsc.org

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | ~5.6 - 5.8 | d | J₁,₂ ≈ 8.0 |

| H-2 | ~5.1 - 5.3 | dd | J₁,₂ ≈ 8.0, J₂,₃ ≈ 10.0 |

| H-3 | ~5.0 - 5.2 | dd | J₂,₃ ≈ 10.0, J₃,₄ ≈ 3.5 |

| H-4 | ~5.3 - 5.5 | d | J₃,₄ ≈ 3.5 |

| H-5 | ~3.8 - 4.1 | q | J₅,₆ ≈ 6.5 |

| H-6 (CH₃) | ~1.2 | d | J₅,₆ ≈ 6.5 |

| 4 x OAc (CH₃) | ~2.0 - 2.2 | 4 x s | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. For this compound, a total of 14 carbon signals are expected: six for the pyranose ring, four for the acetyl carbonyl carbons, and four for the acetyl methyl carbons.

The anomeric carbon (C-1) signal is typically found around δ 90-95 ppm. researchgate.net The other ring carbons (C-2, C-3, C-4, C-5) resonate in the δ 67-75 ppm region. The C-6 methyl carbon appears significantly upfield, at approximately δ 16 ppm. The four carbonyl carbons of the acetate groups are observed in the δ 169-171 ppm range, while the four acetyl methyl carbons are found around δ 20-21 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are estimated values based on general carbohydrate chemistry and data from related compounds. researchgate.netresearchgate.net

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~92.0 |

| C-2 | ~68.0 |

| C-3 | ~70.0 |

| C-4 | ~71.0 |

| C-5 | ~67.5 |

| C-6 (CH₃) | ~16.0 |

| C=O (Acetyl) | ~169.0 - 171.0 |

| CH₃ (Acetyl) | ~20.5 - 21.0 |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

While 1D NMR provides initial assignments, 2D NMR techniques are essential for definitive structural proof, especially for complex molecules where signal overlap can occur. sigmaaldrich.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For acetylated fucose, a COSY spectrum would show cross-peaks connecting H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to H-5, allowing for a sequential walk through the pyranose ring protons. rsc.org A correlation between H-5 and the H-6 methyl protons would also be visible, confirming the 6-deoxy nature of the sugar. rsc.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. sigmaaldrich.com This allows for the unambiguous assignment of each carbon in the pyranose ring by correlating it to its already-assigned proton, resolving any ambiguity in the crowded C-2 to C-5 region of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. In this case, HMBC would show correlations from the ring protons (e.g., H-1, H-2, H-3, H-4) to the carbonyl carbons of their respective acetyl groups, confirming the specific positions of acetylation.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the identity and structure of this compound. researchgate.net

Mass Spectrometry (MS) for Molecular Structure and Derivatization Analysis

Mass spectrometry is a key technique for confirming the molecular weight of this compound and analyzing its derivatives. It provides information on molecular mass, elemental composition, and fragmentation patterns that aid in structural confirmation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF MS is a soft ionization technique well-suited for the analysis of non-volatile and thermally labile molecules like carbohydrates. mdpi.com In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix and ionized by a laser, and the resulting ions are separated based on their mass-to-charge ratio. mdpi.com

For this compound (C₁₄H₂₀O₉, Molecular Weight: 332.30 g/mol ), MALDI-TOF MS would be expected to show a prominent ion corresponding to the sodiated adduct [M+Na]⁺ at m/z 355.3 or the potassiated adduct [M+K]⁺ at m/z 371.3.

This technique is particularly useful in the context of metabolic glycoengineering. In studies where cells are fed acetylated fucose analogues (Ac₄Fuc), MALDI-TOF MS is used to analyze the resulting glycoproteins. Researchers have used this method to confirm that after cellular uptake and deacetylation by esterases, the fucose moiety is successfully incorporated into the N-glycans of recombinant antibodies, demonstrating the utility of the acetylated precursor as a delivery vehicle.

Gas Chromatography-Mass Spectrometry (GC/MS) of Acetylated Derivatives

Gas chromatography combined with mass spectrometry is a powerful method for the separation, identification, and quantification of volatile carbohydrate derivatives. While fully acetylated monosaccharides can sometimes be analyzed directly, a more common approach involves hydrolysis to remove the protecting groups, followed by a second derivatization step to create volatile analytes, such as trimethylsilyl (B98337) (TMS) ethers.

In the analysis of a sample containing this compound, the compound could first be subjected to acid hydrolysis to yield L-fucose. This L-fucose is then derivatized, for example with a silylating agent, to produce trimethylsilylated fucose. This derivative is volatile and can be readily separated by GC. The mass spectrometer detector then provides two key pieces of information:

Retention Time: The time it takes for the compound to travel through the GC column is a characteristic property that can be compared to a known standard of derivatized L-fucose.

Mass Spectrum: The fragmentation pattern of the molecule upon ionization in the mass spectrometer is a unique fingerprint. This pattern can be compared to library spectra to confirm the identity of the monosaccharide as fucose.

This method is highly sensitive and is the gold standard for determining the monosaccharide composition of complex carbohydrates, confirming the presence of the fucose building block derived from its acetylated form.

X-ray Crystallography for Solid-State Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information regarding bond lengths, bond angles, and torsional angles, thereby establishing the solid-state conformation of a molecule. For acetylated carbohydrates like fucopyranose derivatives, X-ray diffraction studies are crucial for understanding the influence of substituent groups on the geometry of the pyranose ring.

The crystal structure of 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose confirms that the fucopyranose ring adopts a chair conformation, which is the energetically preferred state for pyranose rings. Specifically, for L-sugars, the more stable chair conformation is designated as ¹C₄. In this conformation, the bulky substituents tend to occupy equatorial positions to minimize steric hindrance. In the solid state of the alpha-anomer, the pyranose ring is slightly distorted from an ideal chair geometry. The methyl group at the C5 position is found in an axial orientation, which is characteristic of L-fucose.

The detailed crystallographic data for 1,2,3,4-tetra-O-acetyl-alpha-L-fucopyranose are summarized below. It is anticipated that the beta-L-anomer would also exhibit a ¹C₄ chair conformation, with the primary structural difference being the orientation of the anomeric acetyl group at C1.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₂₀O₉ |

| Formula Weight | 332.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.6359 (2) |

| b (Å) | 12.1930 (4) |

| c (Å) | 15.8675 (5) |

| Volume (ų) | 1669.74 (8) |

| Z | 4 |

| Temperature (K) | 298 |

| Ring Conformation | ¹C₄ Chair |

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. As carbohydrates possess multiple stereocenters, they are optically active and thus suitable for CD analysis. The resulting CD spectrum provides valuable information about the absolute configuration and the solution-state conformation of these molecules.

The CD spectrum is particularly sensitive to the spatial arrangement of chromophores within the molecule. In this compound, the acetyl carbonyl groups (C=O) act as the primary chromophores. The electronic transitions of these groups, particularly the n → π* transition around 210-220 nm, give rise to CD signals known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the dihedral angles between the chromophoric groups and the stereochemistry of the adjacent chiral centers.

For pyranose sugars, CD spectroscopy can be used to:

Determine Anomeric Configuration: The orientation of the C1 acetyl group (alpha or beta) significantly influences the CD spectrum. Empirical rules, such as the sector rules for lactones and esters, can often correlate the sign of the Cotton effect of the anomeric acetyl group to its configuration.

Study Intermolecular Interactions: CD spectroscopy can also probe the binding of the carbohydrate to other molecules, such as proteins or metal ions, as such interactions often induce conformational changes that alter the CD signal.

Despite its potential, a detailed Circular Dichroism analysis specifically for this compound is not available in the reviewed scientific literature. Such a study would be invaluable for correlating the solid-state conformation observed by X-ray crystallography with its preferred conformation in solution, providing a more complete picture of its stereochemical and structural properties.

Applications of 1,2,3,4 Tetra O Acetyl Beta L Fucopyranose As a Versatile Building Block in Complex Chemical Synthesis

Synthesis of Oligosaccharide Constructs

The strategic use of 1,2,3,4-Tetra-O-acetyl-beta-L-fucopyranose as a glycosyl donor is fundamental to the assembly of complex oligosaccharides. The acetyl protecting groups enhance its stability and solubility in organic solvents, facilitating its use in various glycosylation reactions. Upon activation, typically through the formation of a more reactive species like a glycosyl halide or trichloroacetimidate, this building block can be coupled with a suitable glycosyl acceptor to form a glycosidic linkage.

Core Glycan Structures (e.g., N-glycoprotein core analogs)

The core structures of N-glycoproteins, which are crucial for proper protein folding and function, are often fucosylated. The chemical synthesis of analogs of these core structures is essential for studying their biological roles. While enzymatic methods are prevalent, chemical synthesis offers access to structures with non-natural modifications.

In the context of N-glycan core synthesis, fucosyl donors derived from L-fucose are indispensable for introducing the α(1,6)-linked fucose residue to the innermost N-acetylglucosamine (GlcNAc) unit. Although direct use of the tetra-O-acetyl-beta-L-fucopyranose as the immediate precursor for this specific linkage is less commonly detailed in readily available literature, the principle of using peracetylated fucose derivatives to generate highly reactive fucosyl donors is a cornerstone of such synthetic strategies. These donors are then reacted with a suitably protected chitobiose acceptor to construct the core fucosylated N-glycan backbone. The synthesis of core-fucosylated N-glycans is a key area of research, with various building blocks being utilized to achieve the desired complex structures. tcichemicals.comtcichemicals.com

Linear and Branched Oligosaccharide Architectures

The construction of both linear and branched oligosaccharides relies on the sequential and regioselective formation of glycosidic bonds. Acetylated fucosyl donors, including those prepared from this compound, are instrumental in this process. By carefully selecting protecting groups on the glycosyl acceptor, specific hydroxyl groups can be left available for fucosylation, allowing for the controlled elongation of the carbohydrate chain.

For instance, the synthesis of fucosylated human milk oligosaccharides has been achieved using fucosyl donors. nih.gov In a typical synthetic route, a protected lactose or lactosamine acceptor with a free hydroxyl group at the desired position is reacted with an activated fucosyl donor. The choice of protecting groups on both the donor and acceptor is critical for achieving high yields and stereoselectivity. Automated glycan assembly has further revolutionized the synthesis of complex oligosaccharides, including linear and branched fucoidan structures, by employing fucosyl thioglycoside building blocks. nih.gov

Table 1: Examples of Fucosylated Oligosaccharide Synthesis

| Glycosyl Donor Precursor | Glycosyl Acceptor | Resulting Linkage | Application Area |

|---|---|---|---|

| Peracetylated L-fucose | Protected Lactose | α(1,2) or α(1,3) | Human Milk Oligosaccharide Synthesis |

| Fucosyl Thioglycoside | Protected GlcNAc | α(1,6) | N-Glycan Core Synthesis |

Construction of Synthetic Glycoconjugates

Glycoconjugates, molecules where carbohydrates are linked to other chemical species like proteins or lipids, play vital roles in cellular recognition, signaling, and immunology. The synthesis of well-defined glycoconjugates is crucial for understanding these processes and for the development of new therapeutics and diagnostics.

Glycoprotein (B1211001) Mimics and Analogs

The study of glycoproteins is often hampered by the heterogeneity of their glycan structures. Chemical synthesis provides a route to homogeneous glycoproteins or glycoprotein mimics with defined glycan structures. Metabolic glycoengineering, a technique where cells are fed with unnatural, peracetylated monosaccharide analogs, has emerged as a powerful tool. nih.gov

Studies have shown that tetra-O-acetylated fucose analogs can be taken up by cells, where they are intracellularly deacetylated and converted into the corresponding nucleotide sugar donor, GDP-fucose analog. nih.gov This analog can then be incorporated into the glycan chains of proteins by fucosyltransferases, leading to the production of glycoproteins with modified fucose residues. nih.govnih.gov This approach allows for the introduction of probes or modifications that can be used to study glycoprotein function. For example, feeding Chinese hamster ovary (CHO) cells with tetra-O-acetylated fucose (Ac4Fuc) has been shown to effectively fucosylate a recombinant antibody. nih.gov

Glycolipid Precursors

Glycolipids are essential components of cell membranes and are involved in cell-cell recognition and signaling. The synthesis of glycolipid precursors often involves the glycosylation of a lipid or sphingosine acceptor with a protected carbohydrate donor. Fucosylated glycolipids, such as those belonging to the Lewis antigen family, are particularly important in cancer and inflammation.

The synthesis of fucosylated glycolipid precursors requires a fucosyl donor that can be efficiently coupled to a lipid aglycone. While specific examples detailing the direct use of this compound for this purpose are not extensively documented in readily available literature, the general strategy involves the conversion of a peracetylated fucose into a more reactive donor, such as a glycosyl halide or imidate, which is then used in the glycosylation of a protected sphingosine or ceramide derivative.

Preparation of Polysaccharide Analogs and Glycomimetics

Polysaccharide analogs and glycomimetics are molecules that mimic the structure or function of natural carbohydrates. They are valuable tools for studying carbohydrate-protein interactions and for developing carbohydrate-based drugs.

The synthesis of polysaccharide analogs often involves the polymerization of monosaccharide or oligosaccharide building blocks. Automated glycan assembly has enabled the synthesis of large, defined polysaccharides, including those with fucose residues. nih.gov These synthetic polysaccharides can serve as well-defined probes to study the biological functions of their natural counterparts.

Glycomimetics are designed to mimic the bioactive conformation of carbohydrates while often possessing improved stability or pharmacokinetic properties. The synthesis of fucose-containing glycomimetics can start from L-fucose or its derivatives. For example, fluorinated fucose analogs, which can act as inhibitors of fucosyltransferases, have been synthesized from acetylated fucose precursors. nih.gov These glycomimetics are valuable for probing the roles of fucosylation in various diseases. nih.govresearchgate.net The development of multivalent neoglycoconjugates, where multiple copies of a carbohydrate are displayed on a scaffold, is another area where fucose building blocks are employed to create potent inhibitors of carbohydrate-binding proteins. nih.gov

Design and Synthesis of Carbohydrate-Based Probes

This compound is a key starting material for the synthesis of specialized molecular probes used to investigate the roles of fucosylated glycans in biological systems. chemimpex.com Fucosylation is a critical glycosylation event involved in processes ranging from cell-cell recognition and immune responses to cancer metastasis. nih.govnih.gov Chemical biology tools, particularly carbohydrate-based probes derived from fucose, are indispensable for visualizing and studying these complex glycoconjugates. nih.govmdpi.com The acetyl groups of this compound enhance its stability and solubility, and crucially, render the molecule cell-permeable. This allows it to be used in metabolic labeling strategies within living cells. chemimpex.commdpi.com

A primary strategy involves modifying the fucose structure with a bioorthogonal handle, such as an azide (B81097) or an alkyne group. nih.govmdpi.com These small, non-native functional groups are generally well-tolerated by the cell's metabolic machinery. biosynth.com Peracetylated fucose analogs equipped with these handles can be fed to cells. mdpi.com Once inside, cellular enzymes remove the acetyl groups, and the modified fucose enters the fucose salvage pathway. nih.govnih.gov This pathway converts the fucose analog into a guanosine diphosphate (GDP)-fucose derivative, the donor substrate for fucosyltransferases. nih.govmdpi.comacs.org These enzymes then incorporate the modified fucose probe into glycoproteins and other glycoconjugates. nih.govnih.gov

The incorporated bioorthogonal handle then serves as a target for covalent ligation with a reporter molecule. Using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," the azide- or alkyne-modified glycans can be tagged with molecules for visualization or purification, such as fluorophores or biotin. nih.govbiosynth.com This approach enables the dynamic imaging of cellular fucosylation and facilitates the identification and study of specific fucosylated glycoproteins. nih.gov

Detailed research has demonstrated the utility of this approach. For instance, 6-azidofucose and 6-alkynyl-fucose have been successfully used as metabolic labels to profile fucosylated glycoproteins in human cell lines. nih.govmdpi.com These probes, synthesized from precursors like tetra-O-acetyl-L-fucopyranose, allow for sensitive detection of fucosylated glycans, which can be visualized by fluorescence microscopy or quantified by flow cytometry after conjugation to a fluorescent reporter. nih.gov

Beyond metabolic labeling, fucopyranose derivatives are used to create probes for assaying enzyme activity. Fluorogenic substrates can be synthesized to probe the activity of fucosyltransferases, enzymes that transfer fucose from GDP-fucose to acceptor molecules. chemrxiv.org In one such strategy, a fluorogenically labeled oligosaccharide probe is synthesized, which only releases a fluorescent signal after being processed by a specific set of enzymes, with the fucosyltransferase activity being the key modulating step. chemrxiv.org Similarly, activity-based probes (ABPs) have been developed from fucose derivatives to selectively label and study GH29 α-L-fucosidases, enzymes that hydrolyze terminal fucose linkages. nih.gov These probes allow for the identification and functional analysis of these enzymes in complex biological samples, such as the gut microbiota. nih.gov

The design of these probes hinges on the substrate tolerance of the enzymes within the fucose salvage pathway and the fucosyltransferases themselves. nih.govnih.gov Studies comparing different fucose analogs, such as those with modifications at the C6 position, have shown varying efficiencies of incorporation and protein specificity, highlighting the nuanced interplay between the probe's structure and the cellular machinery. mdpi.com

Interactive Data Table: Examples of Fucose-Based Carbohydrate Probes

| Probe Type | Functional Group | Detection Method | Application |

| Metabolic Glycan Label | Azide (e.g., 6-azidofucose) | Click Chemistry with alkyne-fluorophore/biotin | Visualization and profiling of fucosylated glycoproteins in live cells. nih.govnih.gov |

| Metabolic Glycan Label | Alkyne (e.g., 6-alkynyl-fucose) | Click Chemistry with azide-fluorophore/biotin | Labeling and visualization of cellular glycoconjugates. nih.govmdpi.com |

| Enzyme Substrate Probe | 4-methylumbelliferyl oligosaccharide | Fluorescence release after enzymatic cleavage | High-throughput assay of fucosyltransferase VIII (FUT8) activity. chemrxiv.org |

| Activity-Based Probe (ABP) | 2-deoxy-2-fluoro fucosyl fluoride with azide tag | Click Chemistry with biotin reporter for in-gel detection | Selective labeling and functional study of GH29 α-L-fucosidases. nih.gov |

Role in Mechanistic Investigations and Tool Compound Development in Glycochemistry

Substrate Design for Glycosidase and Glycosyltransferase Activity Studies

While 1,2,3,4-Tetra-o-acetyl-beta-l-fucopyranose itself is not a direct substrate for glycosidases or glycosyltransferases due to its protective acetyl groups, it serves as an effective precursor or "pro-substrate" for studying the enzymes of the fucose salvage pathway. The enhanced cell permeability of peracetylated sugars is a key advantage over highly polar free sugars. nih.gov

Once internalized by cells, the acetyl groups are removed, and the resulting L-fucose becomes a substrate for fucose kinase (FUK) and subsequently GDP-fucose pyrophosphorylase (GFPP). These enzymes convert it into the activated sugar nucleotide donor, GDP-L-fucose. pnas.org This metabolically generated GDP-L-fucose can then be used by fucosyltransferases (FUTs) to glycosylate various biomolecules. pnas.org By supplying cells with the acetylated fucose, researchers can probe the activity and capacity of this entire salvage pathway.

Furthermore, analogs of acetylated fucose, such as those with fluorine or alkyne groups, are designed to act as metabolic inhibitors or reporters. nih.govresearchgate.net These modified sugars are processed by the salvage pathway enzymes, but the resulting unnatural GDP-fucose analogs can act as poor substrates or inhibitors for fucosyltransferases, allowing for detailed investigation of enzyme kinetics and substrate specificity. pnas.org For instance, fluorinated fucose analogs can be converted to their GDP-sugar forms and subsequently act as feedback inhibitors on the de novo fucose synthesis pathway. nih.gov

Development of Chemical Probes for Carbohydrate-Mediated Recognition

The development of chemical probes is essential for visualizing and functionally analyzing carbohydrate-mediated recognition events. This compound serves as a foundational scaffold for creating such probes. By chemically modifying the fucose structure before acetylation—for instance, by adding a "clickable" alkyne or azide (B81097) group—researchers can create reporter molecules.

These modified and acetylated fucose analogs are fed to cells, where they are metabolized and incorporated into cellular glycans. researchgate.net The reporter tag, now part of the cell's glycan structures, can be visualized or captured through bioorthogonal chemistry, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). This metabolic labeling approach allows for the specific detection of fucosylated glycans and provides insights into their roles in cell signaling and recognition. researchgate.net

Studies have compared different "clickable" fucose analogs, revealing that their metabolic utilization and labeling efficiency can vary significantly depending on the position and nature of the reporter tag. researchgate.net This highlights how subtle changes in the probe's design, built upon the acetylated fucose backbone, can influence which specific fucosylated glycans are labeled, offering a more nuanced understanding of glycan function. researchgate.net

Investigation of Fucosylation Pathways and Related Enzymatic Mechanisms

Metabolic glycoengineering using this compound is a powerful technique for investigating fucosylation pathways. Fucosylation, the addition of fucose to N-glycans and O-glycans, is a critical post-translational modification that influences a wide range of biological functions, including the efficacy of therapeutic antibodies. nih.govnih.gov For example, antibodies lacking core fucose on their Fc N-glycan show significantly enhanced antibody-dependent cellular cytotoxicity (ADCC), a desirable trait for cancer therapies. nih.govnih.gov

Researchers use acetylated fucose and its analogs to manipulate the levels of fucosylation in cultured cells. In engineered Chinese Hamster Ovary (CHO) cells where the de novo fucosylation pathway is blocked, adding acetylated fucose can rescue fucosylation by leveraging the salvage pathway. nih.govresearchgate.net Studies have shown that supplying 1,2,3,4-tetra-O-acetylated fucose (Ac₄Fuc) to these cells effectively increases cell surface and recombinant antibody fucosylation. nih.govresearchgate.net Significant incorporation was observed at concentrations as low as 20 µM. nih.govresearchgate.net

The table below summarizes findings from a study that compared the efficiency of different acylated fucose analogs in modulating the fucosylation of a recombinant antibody (trastuzumab) produced in an engineered CHO cell line.

Table 1: Comparative Fucosylation Levels with Acylated Fucose Analogs Data derived from a study on engineered CHO cells supplied with fucose analogs. nih.gov

| Compound | Concentration | Resulting Fucosylation Level (relative to standard) |

| Ac₄Fuc | 20 µM | ~90% |

| Ac₄Fuc | 80 µM | ~90% |

| Ac₄Fuc | 140 µM | ~90% |

| Prop₄Fuc | 80 µM | ~90% |

| PEG₄Fuc | 20 µM | ~20% |

| PEG₄Fuc | 80 µM | ~50% |

| Untreated Control | N/A | 0% |

| CHO Reference | N/A | 100% |

This ability to precisely control fucosylation allows for detailed studies of its functional consequences. For instance, by sequentially increasing the concentration of a polyethylene (B3416737) glycol (PEG)-ylated fucose analog, researchers could achieve graded levels of antibody fucosylation, which correlated directly with a reduced binding activity to the Fcγ receptor IIIa, the receptor that mediates ADCC. nih.govresearchgate.net These experiments demonstrate that acetylated fucose derivatives are critical tools for understanding the enzymatic mechanisms of fucosylation and their impact on glycoprotein (B1211001) function. nih.gov

Applications in Synthetic Organic Chemistry Research (e.g., as chiral reagents)

In synthetic organic chemistry, poly-acetylated sugars like this compound are valuable and versatile building blocks. The acetyl groups serve as protecting groups that enhance stability, improve solubility in organic solvents, and allow for regioselective chemical manipulations that would be difficult with the unprotected sugar. chemimpex.com

This compound is a key intermediate in the synthesis of complex fucosylated oligosaccharides and glycoconjugates. chemimpex.com These complex structures are crucial for studying the biological roles of glycans in fields like immunology and cancer research, where fucose is known to be a vital component of cell recognition signals. chemimpex.com For example, it can be converted into a glycosyl donor, such as a glycosyl bromide or trichloroacetimidate, which can then be used to form a glycosidic bond with a suitable acceptor molecule. The synthesis of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, an intermediate for the PET imaging agent FDG, follows a multi-step pathway involving per-O-acetylation and the formation of an acetobromomannose intermediate, showcasing a common synthetic strategy for these types of molecules. nih.gov

Furthermore, as a chiral molecule derived from a natural product, 1,2,3,4-Tetra-o-acetyl-α-L-fucopyranose has been employed as a chiral starting material or biocatalyst. biosynth.com It has been used to screen for lipase (B570770) activity and in the enzymatic hydrolysis of racemic mixtures to obtain specific enantiomers, demonstrating its utility in enantioselective synthesis. biosynth.com

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 1,2,3,4-Tetra-O-acetyl-β-L-fucopyranose with high regioselectivity?

- Methodological Answer : A convergent synthesis strategy is often employed, starting with selective protection of hydroxyl groups on L-fucose. For example, stepwise acetylation using acetyl chloride in anhydrous pyridine ensures regioselective protection. Glycosylation reactions with trichloroacetimidate donors (e.g., 3,4-di-O-acetyl-α-L-fucopyranosyl trichloroacetimidate) can yield the desired β-configuration under BF₃·Et₂O catalysis . Monitoring reaction progress via TLC and optimizing solvent polarity (e.g., dichloromethane vs. acetonitrile) improves yield and selectivity.

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) is essential for confirming regiochemistry and anomeric configuration. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while HPLC with UV detection (210–220 nm) assesses purity. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities caused by incomplete acetylation .

Q. What storage conditions are optimal to prevent hydrolysis or decomposition?

- Methodological Answer : Store the compound in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants like silica gel should be used to minimize ambient humidity. Avoid prolonged exposure to light, as acetylated sugars are prone to photodegradation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can glycosylation reactions using this compound as a donor be optimized for high β-selectivity?

- Methodological Answer : β-Selectivity is influenced by the leaving group (e.g., trichloroacetimidate vs. thioglycosides) and solvent polarity. A "participating solvent" like acetonitrile stabilizes the oxocarbenium intermediate, favoring β-anomer formation. Computational modeling (e.g., density functional theory) predicts transition states to guide solvent/catalyst selection. Experimental validation via kinetic studies (e.g., stopped-flow NMR) quantifies activation energies .

Q. How can stereochemical inconsistencies in synthetic pathways involving this compound be resolved?

- Methodological Answer : Stereochemical deviations often arise from incomplete acetyl group migration or competing side reactions. Use orthogonal protecting groups (e.g., benzyl for long-term stability) during intermediate steps. Advanced monitoring tools like in-situ IR spectroscopy or real-time mass spectrometry detect transient intermediates. Post-reaction analysis with chiral HPLC or X-ray crystallography clarifies structural ambiguities .

Q. What role can computational modeling play in designing reactions with 1,2,3,4-Tetra-O-acetyl-β-L-fucopyranose?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) simulate reaction pathways to identify energetically favorable conditions. Tools like the ICReDD platform integrate computational predictions with experimental data, narrowing optimal parameters (e.g., temperature, catalyst loading). Machine learning models trained on reaction databases predict regioselectivity trends for novel derivatives .

Q. How should researchers address contradictions in reported synthetic yields of derivatives?

- Methodological Answer : Systematic factorial design (e.g., 2³ experiments) evaluates variables like temperature, solvent ratio, and catalyst type. Meta-analysis of literature data identifies outliers caused by unaccounted parameters (e.g., trace moisture). Triangulate results using orthogonal techniques: compare NMR yields with gravimetric analysis and HPLC quantification. Reproducibility protocols should include strict anhydrous conditions and standardized workup procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.